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molecular formula C11H11NO2 B8635462 Methyl 2-methylindolizine-6-carboxylate

Methyl 2-methylindolizine-6-carboxylate

Cat. No. B8635462
M. Wt: 189.21 g/mol
InChI Key: ALVHSPGWSHXTML-UHFFFAOYSA-N
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Patent
US06228868B1

Procedure details

A mixture of Example 50A (570 mg, 2.32 mmol) and sodium carbonate (400 mg, 5.0 mmol) in ethanol (10 mL) was refluxed for 3 hours and concentrated. The concentrate was dissolved in dichloromethane, and this solution was washed with water, dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 2:1 hexanes/dichloromethane to provide 407 mg (93%) of the desired product.
Name
mixture
Quantity
570 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[Br-].O=[C:3]([CH3:16])[CH2:4][N+:5]1[CH:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:8]=[CH:7][C:6]=1[CH3:15].C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[CH3:16][C:3]1[CH:15]=[C:6]2[N:5]([CH:4]=1)[CH:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:8]=[CH:7]2 |f:0.1,2.3.4|

Inputs

Step One
Name
mixture
Quantity
570 mg
Type
reactant
Smiles
[Br-].O=C(C[N+]1=C(C=CC(=C1)C(=O)OC)C)C
Name
Quantity
400 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The concentrate was dissolved in dichloromethane
WASH
Type
WASH
Details
this solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by flash column chromatography on silica gel with 2:1 hexanes/dichloromethane

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C=CC(=CN2C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 407 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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